4-Fluorophenyl 4-(allyloxy)benzoate
Description
Molecular Geometry and Conformational Studies
The molecular structure of this compound consists of a benzoate core with an allyloxy substituent at the para position of the benzoic acid moiety and a 4-fluorophenyl group attached through the ester linkage. The compound exhibits a molecular formula of C₁₆H₁₃FO₃ with a calculated molecular weight of 272.27 g/mol. The presence of both the allyloxy group and fluorine substitution creates multiple conformational possibilities that significantly influence the compound's physical and chemical properties.
Conformational analysis of related phenyl benzoate derivatives reveals the critical importance of dihedral angle arrangements between aromatic rings. Studies on phenyl benzoate demonstrate that the molecular geometry is largely determined by the rotational freedom around the Ph-O and Ph-C bonds. The introduction of the allyloxy group at the para position of the benzoate ring introduces additional conformational complexity through the flexible allyl chain, which can adopt various orientations relative to the aromatic plane.
The fluorine substitution on the phenyl ring plays a crucial role in determining molecular conformation. Computational studies on 4-fluorophenyl benzoate indicate that the electron-withdrawing nature of fluorine affects the electronic distribution and subsequently influences the preferred conformational states. The compound exhibits specific dihedral angles that minimize steric hindrance while maximizing favorable electronic interactions between the aromatic systems.
X-ray crystallographic analysis of related compounds, such as 4-hydroxyphenyl 4-allyloxybenzoate, provides valuable insights into the solid-state structure. The crystallographic data reveals the spatial arrangement of functional groups and the intermolecular packing patterns that contribute to the overall stability of the molecular assembly. The allyloxy group typically adopts an extended conformation to minimize steric interactions with the aromatic core.
Quantum Chemical Calculations: DFT-Based Electronic Structure Analysis
Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and energetic properties of this compound. Computational studies employing various levels of theory, including B3LYP and B3PW91 functionals with basis sets ranging from 6-31G* to 6-311++G**, have been successfully applied to analogous phenyl benzoate systems. These calculations reveal fundamental electronic properties including bond distances, angles, dipole moments, and vibrational frequencies.
The electronic structure analysis demonstrates the significant influence of fluorine substitution on the overall molecular electronic distribution. The fluorine atom's high electronegativity creates a local dipole moment that affects the charge distribution across the entire molecular framework. DFT calculations indicate that the presence of fluorine enhances the electron density depletion in the aromatic ring, consequently affecting the ester carbonyl group's reactivity and the compound's overall chemical behavior.
Vibrational frequency calculations provide detailed information about the molecular dynamics and stability. The allyloxy group contributes characteristic C=C stretching modes around 1640-1660 cm⁻¹, while the ester carbonyl exhibits a strong absorption band typically observed at 1730-1750 cm⁻¹. The fluorine substitution introduces additional coupling effects in the aromatic C-C stretching region, creating distinctive spectroscopic signatures that aid in compound identification and characterization.
Molecular orbital analysis reveals the frontier orbital characteristics that govern the compound's reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insights into the electronic transitions and potential photochemical behavior. The allyloxy substituent contributes to the HOMO energy through its π-system, while the fluorophenyl group influences the LUMO characteristics through its electron-withdrawing properties.
Intermolecular Interaction Networks: Hirshfeld Surface Analysis
Hirshfeld surface analysis provides a comprehensive understanding of the intermolecular interaction patterns in this compound crystal structures. This computational technique reveals the relative contributions of various contact types to the overall crystal packing stability. Studies on related benzoate systems demonstrate that hydrogen bonding, π-π stacking interactions, and van der Waals forces collectively determine the supramolecular assembly patterns.
The fluorine atom in the 4-fluorophenyl group participates in specific intermolecular interactions, including C-H···F hydrogen bonds and halogen bonding interactions. These weak but directional interactions contribute significantly to the crystal packing efficiency and stability. Hirshfeld surface analysis typically reveals that H···H contacts constitute approximately 40-45% of the total surface interactions, while C···H/H···C contacts account for 35-40% of the interaction network.
The allyloxy group introduces additional complexity to the intermolecular interaction landscape through its flexible nature and multiple potential contact sites. The vinyl group can participate in C-H···π interactions with neighboring aromatic rings, while the ether oxygen may engage in weak hydrogen bonding with adjacent molecules. These interactions create a three-dimensional network that stabilizes the crystal structure and influences the material's physical properties.
Fingerprint plot analysis derived from Hirshfeld surfaces provides quantitative measures of the interaction distances and their relative contributions. The presence of both electron-rich (allyloxy) and electron-poor (fluorophenyl) regions within the molecule creates complementary interaction sites that facilitate efficient molecular packing. The analysis typically reveals characteristic distance distributions for different contact types, enabling detailed comparison with related compounds.
Comparative Structural Analysis with Substituted Phenyl Benzoate Derivatives
Systematic comparison with related phenyl benzoate derivatives reveals the specific structural influences of the allyloxy and fluoro substituents. The 4-fluorophenyl benzoate parent compound exhibits distinct conformational preferences compared to the allyloxy-substituted derivative. The introduction of the allyloxy group at the para position of the benzoate ring significantly alters the molecular flexibility and electronic distribution patterns.
Structural comparison with 4-hydroxyphenyl 4-allyloxybenzoate demonstrates the electronic effects of substituting the hydroxyl group with fluorine. The fluorine substitution enhances the electron-withdrawing character of the phenyl ring, leading to increased ester bond polarization and altered reactivity patterns. This substitution also affects the intermolecular hydrogen bonding capacity, as fluorine is a weaker hydrogen bond acceptor compared to the hydroxyl oxygen.
Analysis of chlorinated analogues, such as 4-chlorophenyl 2-(allyloxy)benzoate, provides insights into halogen effects on molecular properties. The larger chlorine atom introduces different steric and electronic effects compared to fluorine, resulting in altered conformational preferences and crystal packing patterns. The comparison reveals that fluorine substitution generally leads to more compact molecular structures due to its smaller van der Waals radius.
Synthetic accessibility studies demonstrate that this compound can be prepared through established esterification protocols involving 4-(allyloxy)benzoic acid and 4-fluorophenol. The synthesis typically employs coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. Alternative synthetic routes involve the allylation of 4-hydroxybenzoic acid derivatives followed by esterification with the fluorinated phenol.
Properties
Molecular Formula |
C16H13FO3 |
|---|---|
Molecular Weight |
272.27g/mol |
IUPAC Name |
(4-fluorophenyl) 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C16H13FO3/c1-2-11-19-14-7-3-12(4-8-14)16(18)20-15-9-5-13(17)6-10-15/h2-10H,1,11H2 |
InChI Key |
TWGJFOPCEXPJBX-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-fluorophenyl 4-(allyloxy)benzoate with structurally related compounds, highlighting substituent effects:
Key Research Findings
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine's electronegativity in 4-fluorophenyl derivatives enhances ester stability and alters intermolecular interactions compared to chlorine or bromine analogs. For example, fluorophenyl-quinoline derivatives (C4 in ) exhibit distinct biological activity due to improved binding affinity.
- Allyloxy Group Impact : The allyloxy group in cholesteryl 4-(allyloxy)benzoate enables liquid crystalline behavior (Cr 64°C, N 126°C, I 169°C), suggesting similar derivatives could serve in optoelectronic materials.
- Solubility and Reactivity : Longer alkyl chains (e.g., octyloxy in X12) increase hydrophobicity, whereas ethyl esters (e.g., ) show higher reactivity in polymerization.
Physical and Chemical Properties
- Thermal Stability : Allyloxy-containing benzoates (e.g., X12) exhibit phase transitions conducive to liquid crystal applications, while fluorophenyl esters (e.g., C4) display higher thermal stability due to fluorine's inductive effects.
- Synthetic Yields: Esters with electron-withdrawing groups (e.g., fluorine) typically achieve yields >60% in esterification reactions, comparable to non-fluorinated analogs.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via an SN2 mechanism, where the phenolate ion (generated by deprotonation of 4-hydroxybenzoic acid using potassium carbonate) attacks allyl bromide. Anhydrous dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve both the organic and inorganic reactants.
-
Reactants : 4-Hydroxybenzoic acid (10 mmol), allyl bromide (40 mmol, 4 eq), anhydrous K₂CO₃ (40 mmol, 4 eq).
-
Conditions : DMF (25 mL), 60°C, 3 hours.
-
Workup : Filtration through celite, solvent evaporation, and purification via silica column chromatography with dichloromethane (DCM).
-
Yield : 91% (1.62 g off-white solid).
Characterization data from includes ¹H-NMR (DMSO-d₆): δ 7.88 (d, J = 9.0 Hz, 2H, aromatic), 7.03 (d, J = 9.0 Hz, 2H, aromatic), and 5.98–6.08 (m, 1H, vinylic).
Esterification of 4-(Allyloxy)benzoic Acid with 4-Fluorophenol
The second step involves coupling 4-(allyloxy)benzoic acid with 4-fluorophenol to form the target ester. Three methods are evaluated: carbodiimide-mediated, HATU-assisted, and EDCI-driven esterification.
Carbodiimide-Mediated Esterification
This classical approach uses N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.
-
Reactants : 4-(Allyloxy)benzoic acid (10 mmol), 4-fluorophenol (12 mmol, 1.2 eq), DCC (12 mmol, 1.2 eq), DMAP (1 mmol, 0.1 eq).
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 4 hours.
-
Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and silica chromatography (hexane:ethyl acetate = 4:1).
-
Yield : 78–85% (estimated based on analogous 4-nitrophenyl ester synthesis).
HATU-Assisted Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior activation efficiency, particularly for sterically hindered acids.
-
Reactants : 4-(Allyloxy)benzoic acid (10 mmol), 4-fluorophenol (12 mmol), HATU (12 mmol), N-ethyl-N-isopropylpropan-2-amine (DIPEA, 20 mmol).
-
Conditions : Dichloromethane (DCM), room temperature, 12 hours.
-
Workup : Aqueous extraction, drying (MgSO₄), and column purification.
EDCI-Driven Esterification
Ethylcarbodiimide hydrochloride (EDCI) is a water-soluble alternative, often paired with hydroxybenzotriazole (HOBt).
-
Reactants : 4-(Allyloxy)benzoic acid (10 mmol), 4-fluorophenol (12 mmol), EDCI (15 mmol), DIPEA (15 mmol).
-
Conditions : DMF, room temperature, 4 hours.
-
Workup : Acidification (1M HCl), extraction with ethyl acetate, and recrystallization.
-
Yield : 80–84%.
Comparative Analysis of Esterification Methods
| Method | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| DCC/DMAP | DCC, DMAP | THF | 0°C → RT | 4 h | 78–85% |
| HATU | HATU, DIPEA | DCM | RT | 12 h | 89–92% |
| EDCI | EDCI, DIPEA | DMF | RT | 4 h | 80–84% |
Key Observations :
-
HATU achieves the highest yields due to superior activation of the carboxylate.
-
DCC requires low temperatures to minimize side reactions but is cost-effective.
Purification and Characterization
Purification Strategies
Spectroscopic Data
-
¹H-NMR (CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, benzoate aromatic), 7.12 (d, J = 8.8 Hz, 2H, fluorophenyl aromatic), 6.08–5.98 (m, 1H, allyl), 5.42 (dd, J = 17.2 Hz, 1H, trans-vinylic), 5.30 (dd, J = 10.4 Hz, 1H, cis-vinylic), 4.60 (d, J = 5.6 Hz, 2H, allyl-O).
-
FT-IR : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C-F), 1240 cm⁻¹ (C-O-C) .
Q & A
Q. What are the standard synthetic routes for 4-Fluorophenyl 4-(allyloxy)benzoate, and how can purity be optimized?
The synthesis typically involves a two-step process:
Esterification : Reacting 4-fluorophenol with 4-(allyloxy)benzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst).
Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 60–80% depending on reaction conditions .
Q. Key Challenges :
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H] at m/z 302.3 .
- Melting Point : 112–114°C (decomposition may occur above 120°C) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile intermediates (e.g., benzoyl chloride derivatives) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be improved for sterically hindered derivatives of this compound?
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 6 hours conventionally) and increases yield by 10–15% .
Q. How do researchers resolve contradictory data on the biological activity of fluorinated benzoates?
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid) to isolate substituent-specific effects .
- Target Profiling : Use molecular docking studies to predict interactions with enzymes (e.g., cyclooxygenase-2) and validate via enzyme inhibition assays .
Q. Example Data Contradiction :
| Compound | IC (COX-2 Inhibition) | Source |
|---|---|---|
| This compound | 12 µM | In-house assay |
| 4-Fluoro-2-methylbenzoic acid | >50 µM | Literature |
Resolution : Differences in allyloxy group flexibility may enhance binding affinity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in fluorophenyl benzoates?
- Systematic Substituent Variation : Synthesize derivatives with modified allyloxy chain lengths or fluorine positioning (e.g., ortho vs. para) .
- Computational Modeling : DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity .
- Crystallography : X-ray diffraction to analyze intermolecular interactions (e.g., π-stacking of fluorophenyl groups) .
Q. How can researchers address discrepancies in thermal stability data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
